molecular formula C19H17N5O2S B1667818 BAY 60-6583 CAS No. 910487-58-0

BAY 60-6583

Cat. No.: B1667818
CAS No.: 910487-58-0
M. Wt: 379.4 g/mol
InChI Key: ZTYHZMAZUWOXNC-UHFFFAOYSA-N
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Description

BAY 60-6583 is a selective agonist for the adenosine A2B receptor. It has been shown to provide protection from ischemia (lack of oxygen due to blocked blood supply) in both the heart and kidney of test animals. Additionally, it has been beneficial in the treatment of acute lung and brain injury, and has claimed anti-aging and anti-obesity effects .

Mechanism of Action

Target of Action

The primary target of 2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide is the adenosine A2B receptor (A2B AR) . This receptor is a part of the adenosine receptor group of G protein-coupled receptors that are involved in a variety of physiological processes.

Mode of Action

2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide acts as a partial agonist at the adenosine A2B receptors . This means it binds to the A2B AR and partially activates the receptor, leading to a response. Its efficacy is significantly less than that of adenosine or the adenosine derivative neca .

Biochemical Pathways

Upon binding to the A2B AR, this compound influences the accumulation of cyclic adenosine monophosphate (cAMP) and mobilization of calcium . These are key secondary messengers in cellular signal transduction pathways. The exact downstream effects can vary depending on the specific cell type and the level of A2B AR expression .

Result of Action

The activation of A2B AR by this compound can have various molecular and cellular effects, depending on the specific physiological context. For instance, in Jurkat T cells, this compound antagonizes the agonistic effect of NECA and adenosine as determined in cAMP accumulation assays .

Action Environment

Environmental factors such as the presence of other ligands, the expression level of the A2B AR, and the specific cell type can influence the action, efficacy, and stability of this compound . For example, at high levels of the physiologic agonist adenosine, this compound may act as an antagonist and block the effects of adenosine at A2B receptors .

Preparation Methods

The synthesis of BAY 60-6583 involves several steps, starting with the preparation of the core pyridine structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the above synthetic route to ensure high yield and purity.

Chemical Reactions Analysis

BAY 60-6583 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

    Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, to introduce different substituents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BAY 60-6583 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the adenosine A2B receptor and its signaling pathways.

    Biology: The compound is used to investigate the role of adenosine receptors in various biological processes, including inflammation and immune response.

    Medicine: this compound has shown potential in the treatment of ischemic conditions, acute lung and brain injury, and metabolic disorders like obesity.

    Industry: The compound is used in the development of new therapeutic agents targeting the adenosine A2B receptor.

Comparison with Similar Compounds

BAY 60-6583 is unique in its high selectivity and potency for the adenosine A2B receptor compared to other adenosine receptor agonists. Similar compounds include:

    NECA (5’-N-Ethylcarboxamidoadenosine): A non-selective adenosine receptor agonist.

    CGS-21680: A selective agonist for the adenosine A2A receptor.

    Cl-IB-MECA (2-Chloro-N6-(3-iodobenzyl)-adenosine-5’-N-methyluronamide): A selective agonist for the adenosine A3 receptor.

This compound’s selectivity for the A2B receptor makes it particularly useful for studying the specific roles of this receptor in various physiological and pathological processes .

Properties

IUPAC Name

2-[6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c20-7-14-17(12-3-5-13(6-4-12)26-9-11-1-2-11)15(8-21)19(24-18(14)23)27-10-16(22)25/h3-6,11H,1-2,9-10H2,(H2,22,25)(H2,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYHZMAZUWOXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC(=O)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028169
Record name 2-[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910487-58-0
Record name 2-[[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]-2-pyridinyl]thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910487-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY 60-6583
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910487580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY-60-6583
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAT5472LHH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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